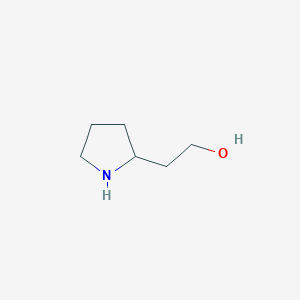

2-Pyrrolidineethanol

描述

Contextual Significance in Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form a cornerstone of medicinal chemistry and drug development. rroij.comeprajournals.com Their prevalence is notable, with over 90% of new drugs incorporating a heterocyclic motif. ijraset.com These compounds are integral to life processes and are found in essential natural products like alkaloids and vitamins. ijraset.com The significance of heterocycles in drug design is their capacity to alter a drug candidate's physicochemical characteristics, biological effects, and toxicological profile. nih.gov The structural diversity of these compounds allows medicinal chemists to design molecules with targeted potency, selectivity, and pharmacokinetic properties, leading to the development of more effective and safer drugs. rroij.com Five-membered heterocycles, such as the pyrrolidine (B122466) ring found in 2-Pyrrolidineethanol, are among the most important structural components of pharmaceuticals. nih.gov

The presence of heteroatoms like nitrogen, oxygen, or sulfur in these ring structures imparts unique electronic and steric properties. rroij.comeprajournals.com This influences their reactivity, solubility, and how they interact with biological targets such as enzymes and receptors. rroij.comeprajournals.com In drug discovery, heterocyclic compounds are crucial for lead optimization, where initial "hit" compounds are modified to improve their pharmacological properties. rroij.com This iterative process of creating and testing diverse heterocyclic derivatives is guided by structure-activity relationship (SAR) studies, aiming to enhance potency and metabolic stability. rroij.com

Overview of Academic Research Trajectories for Pyrrolidine Derivatives

Pyrrolidine derivatives, a specific class of heterocyclic compounds, are a significant focus of academic and industrial research due to their wide range of biological activities. ontosight.aitandfonline.com Research trajectories for these compounds are diverse, spanning medicinal chemistry, materials science, and catalysis. chemicalbook.comchemimpex.com In medicinal chemistry, pyrrolidine derivatives are investigated for their potential as therapeutic agents for various conditions, including neurological disorders, cancer, and infectious diseases. eprajournals.comijraset.comnih.gov For instance, studies have explored their use as inhibitors of enzymes like myeloid cell leukemia-1 (Mcl-1) and dipeptidyl peptidase 8 (DPP8), as well as their potential as anti-diabetic and anti-inflammatory agents. nih.govontosight.airesearchgate.net

A significant area of research is the use of chiral pyrrolidine derivatives as building blocks in asymmetric synthesis. chemimpex.comsigmaaldrich.com Their defined stereochemistry is crucial for creating pharmaceuticals with specific molecular configurations, which in turn enhances their efficacy and selectivity. chemimpex.com Furthermore, pyrrolidine derivatives are employed as ligands in asymmetric catalysis, where they improve reaction yields and selectivity in the production of fine chemicals and agrochemicals. chemimpex.com The versatility of the pyrrolidine scaffold allows for extensive structural modifications, enabling researchers to fine-tune the properties of the resulting molecules for specific applications. mdpi.com Computational methods, such as 3D-QSAR and molecular docking, are increasingly used to study the structural requirements for designing novel pyrrolidine-based inhibitors and to predict their interactions with biological targets. tandfonline.comnih.gov

Historical Development of Scholarly Investigations into this compound

Early investigations into this compound, also known as prolinol, were primarily focused on its synthesis. acs.org One of the initial reported methods involved the reaction of Δ¹-pyrrylmagnesium bromide with ethylene (B1197577) oxide to produce 2-pyrroleethanol, which was then catalytically reduced to this compound and subsequently N-methylated. acs.org However, this method suffered from poor yields, prompting researchers to explore alternative synthetic routes. acs.org

Subsequent research focused on more efficient and scalable synthesis methods. One such approach involved the reduction of ethyl ecgoninate using lithium aluminum hydride. acs.org The development of synthetic methods for chiral versions of this compound, such as (S)-(+)-2-Pyrrolidinemethanol, marked a significant advancement, as these enantiomerically pure compounds are valuable as chiral building blocks and auxiliaries in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com The synthesis of α,α-diaryl-2-pyrrolidinemethanols starting from chiral 2-pyrrolidinemethanol highlighted its importance in creating ligands for asymmetric catalysis. sigmaaldrich.comorgsyn.org Over time, research has expanded to include various derivatives of this compound and to explore their applications in different fields, including their potential biological activities and use in the development of novel therapeutic agents. evitachem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXVADSBLRIAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941163 | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-88-3 | |

| Record name | 2-Pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidineethanol

Established Synthetic Routes for 2-Pyrrolidineethanol

Lithium Aluminum Hydride Reduction Pathways for Pyrrolidineethanol Precursors

A prominent method for synthesizing this compound involves the reduction of suitable pyrrolidine-based precursors using lithium aluminum hydride (LiAlH₄). This powerful reducing agent is effective in converting carbonyl and ester functionalities into alcohols. masterorganicchemistry.com One established route utilizes the LiAlH₄ reduction of ethyl ecgoninate, which is itself derived from the reaction of methylamine (B109427) with diethyl d-hydromuconate, to produce 1-methyl-2-pyrrolidineethanol (B46732). acs.org This particular pathway has been noted as a preferred procedure for its efficiency. acs.org

The versatility of LiAlH₄ is further demonstrated in its ability to reduce various other pyrrolidine (B122466) precursors. For instance, the reduction of 5,5-dimethyl-2-pyrrolidone with LiAlH₄ in tetrahydrofuran (B95107) yields 2,2-dimethylpyrrolidine. orgsyn.org Similarly, the reduction of a ketone group in α,α-Diphenyl-2-pyrrolidinemethanone using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) is a key step in the synthesis of (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. chemicalbook.com

| Precursor | Reducing Agent | Product | Reference |

| Ethyl ecgoninate | Lithium Aluminum Hydride | 1-Methyl-2-pyrrolidineethanol | acs.org |

| 5,5-Dimethyl-2-pyrrolidone | Lithium Aluminum Hydride | 2,2-Dimethylpyrrolidine | orgsyn.org |

| α,α-Diphenyl-2-pyrrolidinemethanone | Lithium Aluminum Hydride / Sodium Borohydride | (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | chemicalbook.com |

Pyrrolidine-Ethylene Oxide Condensation Approaches to this compound

The condensation reaction between pyrrolidine and ethylene (B1197577) oxide represents another significant pathway to this compound. A historical method involved the reaction of N-pyrrylmagnesium bromide with ethylene oxide to form 2-pyrroleethanol. acs.org This intermediate was then subjected to catalytic reduction to yield this compound, which could be subsequently N-methylated. acs.org However, this method was reported to produce low yields, limiting its practicality for large-scale synthesis. acs.org

More contemporary approaches have explored the direct reaction of aromatic amines with ethylene oxide, providing insights into the reaction dynamics that can be applied to heterocyclic amines like pyrrolidine. acs.org The reaction of pyrrolidine with ethylene oxide can also be a key step in the synthesis of more complex molecules. For instance, 2-(1-pyrrolidinyl)ethanol has been synthesized and utilized in further reactions. google.com

N-Alkylation Strategies for this compound

N-alkylation of the pyrrolidine ring is a common strategy to introduce various substituents, thereby creating derivatives of this compound. This can be achieved either by alkylating this compound itself or by alkylating a precursor that is later converted to the desired ethanol (B145695) derivative.

One approach involves the N-methylation of this compound, which can be accomplished using formaldehyde (B43269) in a sealed tube at elevated temperatures. acs.org Another general method for N-alkylation involves reacting pyrrolidine with an alkyl halide in the presence of a base. For example, 1-methyl-2-pyrrolidineethanol can be prepared by the hydroxyalkylation of pyrrolidine with an alkyl halide like ethyl chloride in the presence of a catalyst such as potassium carbonate. chembk.com

Furthermore, N-alkylation is a key step in the synthesis of various chiral ligands and catalysts derived from 2-pyrrolidinemethanol. For instance, (S)-(+)-N-substituted pyrrolidinyl methanol (B129727) derivatives have been synthesized via N-alkylation of L-α-proline as a starting material, followed by esterification and Grignard reaction. researchgate.net

| Starting Material | Alkylating Agent | Product | Reference |

| This compound | Formaldehyde | 1-Methyl-2-pyrrolidineethanol | acs.org |

| Pyrrolidine | Ethyl chloride | 1-Methyl-2-pyrrolidineethanol | chembk.com |

| L-α-proline | Various alkyl halides | (S)-(+)-N-Substituted pyrrolidinyl methanol derivatives | researchgate.net |

Catalytic Hydrogenation Methods for Pyrrole (B145914) Ring Reduction to this compound

The catalytic hydrogenation of pyrrole derivatives provides a direct route to the saturated pyrrolidine ring system of this compound. This method is particularly useful for synthesizing N-substituted derivatives. The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol to 1-methyl-2-pyrrolidine ethanol is an important process for producing a valuable pharmaceutical intermediate. researchgate.netscholarsportal.info

Research has shown that various noble metal catalysts, including palladium, rhodium, and ruthenium on different supports, are effective for this transformation. researchgate.netresearchgate.net For the hydrogenation of 1-methyl-2-pyrrole ethanol, a carbon-supported palladium catalyst in a non-acidic medium with solvent mixtures under mild conditions (e.g., 6 bar, 80°C) has been shown to provide high conversion and selectivity. researchgate.netscholarsportal.info In other studies, rhodium and ruthenium catalysts have demonstrated the highest activities for the hydrogenation of 1-methylpyrrole. researchgate.net

It is important to note that the nitrogen atom in pyrrole derivatives can poison the metal catalysts. kfki.hu To overcome this, the reaction is sometimes carried out in the presence of a protic acid, although methods have been developed for hydrogenation in non-acidic media, which is crucial for acid-sensitive substrates like 1-methyl-2-pyrroleethanol. kfki.huresearchgate.net

| Substrate | Catalyst | Conditions | Product | Reference |

| 1-Methyl-2-pyrrole ethanol | Palladium on carbon | 6 bar, 80°C, non-acidic medium | 1-Methyl-2-pyrrolidine ethanol | researchgate.netscholarsportal.info |

| 1-Methylpyrrole | Rhodium or Ruthenium catalysts | Non-acidic medium | 1-Methylpyrrolidine | researchgate.net |

| N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | Rhodium on carbon | 20 bar, room temperature, methanol | N-(1'-methylpyrrolidine-2'-acetyl)-(S)-proline methyl ester | researchgate.netmdpi.com |

Advanced Synthetic Strategies for this compound Derivatives

Solid-Phase Synthesis Protocols for 2-Pyrrolidinemethanol Ligands

Solid-phase synthesis has emerged as a powerful technique for the preparation of libraries of compounds, including 2-pyrrolidinemethanol-based ligands, which are important in catalysis and drug discovery. capes.gov.br A general strategy for the solid-phase synthesis of 2-pyrrolidinemethanol ligands has been developed, demonstrating the utility of this approach. yale.eduscilit.com

In this methodology, an alcohol is attached to a solid support via a linker, such as a dihydropyran (DHP) linker. soton.ac.uk This linker forms an acetal (B89532) with the alcohol, which is stable to strong bases like organolithium and Grignard reagents, allowing for a wide range of chemical transformations to be performed on the substrate while it is attached to the solid support. soton.ac.uk The final product can then be cleaved from the support, often using an acid treatment. soton.ac.uk This approach facilitates the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

| Synthesis Type | Linker | Key Features | Reference |

| Solid-Phase Synthesis | Dihydropyran (DHP) | Stable to strong bases, allows for diverse chemical modifications. | soton.ac.uk |

Mitsunobu Reaction in the Preparation of this compound Ethers

The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of other functional groups, including ethers, with inversion of stereochemistry. wikipedia.org This reaction typically involves an alcohol, a nucleophile (in this case, a phenol (B47542) or another alcohol to form an ether), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

In the context of this compound, the Mitsunobu reaction provides a powerful tool for synthesizing its ether derivatives. A notable application is the synthesis of isosteric analogs of nicotine (B1678760) by reacting S(-)-2-pyrrolidineethanol with various phenols. researchgate.netresearchgate.net This reaction allows for the introduction of diverse aromatic moieties onto the this compound scaffold, enabling the exploration of structure-activity relationships for compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and other biological targets. researchgate.net

The general procedure involves dissolving the this compound, the phenolic coupling partner, and triphenylphosphine in a suitable solvent like anhydrous tetrahydrofuran (THF). The mixture is then cooled, and the azodicarboxylate is added slowly. wikipedia.org The reaction proceeds through the formation of a reactive phosphonium (B103445) salt intermediate, which activates the hydroxyl group of the alcohol, allowing for nucleophilic attack by the phenoxide. organic-chemistry.org The reaction's success is often dependent on the pKa of the nucleophile, with more acidic phenols generally providing better yields. wikipedia.org

A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine has also been employed for the synthesis of pyridine (B92270) ether derivatives, which helps in simplifying the purification process by eliminating by-product formation. researchgate.net

Table 1: Examples of this compound Ethers Synthesized via Mitsunobu Reaction

| This compound Derivative | Phenolic Partner | Product | Reference |

| S(-)-2-Pyrrolidineethanol | 3-Hydroxypyridine | 3-(S(-)-2-Pyrrolidinylmethoxy)pyridine | google.com |

| S(-)-1-Methyl-2-pyrrolidineethanol | 3-Hydroxypyridine | 3-(1-Methyl-2-(S)-pyrrolidinylmethoxy)pyridine | google.com |

| (S)-Ethyl lactate | 4-Bromo-2-methoxyphenol | Chiral ester derivative | nih.gov |

Multi-Component Reaction Approaches to Pyrrolidine-2,3-dione (B1313883) Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of pyrrolidine derivatives, including those with a 2,3-dione scaffold.

One such approach involves a one-pot, three-component reaction to produce 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. nih.govjst-ud.vn This method typically starts with the reaction of an aromatic aldehyde, an aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid to form a 4-acetyl-3-hydroxy-3-pyrroline-2-one intermediate. nih.govjst-ud.vn This intermediate is then reacted with an aliphatic amine in a solvent like ethanol to yield the final pyrrolidine-2,3-dione product. nih.govjst-ud.vn These resulting compounds often exist in an enamine form, stabilized by an intramolecular hydrogen bond. nih.gov

Another example is the three-component [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered rings. tandfonline.com The reaction between isatins, α-amino acids (like sarcosine (B1681465) or proline), and various dipolarophiles can lead to the formation of spirooxindolo pyrrolidines. researchgate.netresearchgate.net While not directly producing this compound, these methods highlight the utility of MCRs in building the core pyrrolidine structure, which can then be further modified to introduce the ethanol side chain.

The discovery of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 has spurred the development of efficient synthetic routes, such as a one-pot three-component protocol. nih.gov In this method, a mixture of an amine and an aldehyde is stirred, followed by the addition of acetic acid and a pyruvate (B1213749) derivative to yield the desired pyrrolidine-2,3-diones. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Product Class | Reference |

| Three-component reaction | Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate, Aliphatic amine | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | nih.govjst-ud.vn |

| Three-component [3+2] cycloaddition | Isatin, α-Amino acid, Acrylamide | Spirooxindolo pyrrolidines | researchgate.netresearchgate.net |

| One-pot three-component reaction | Amine, Aldehyde, p-Bromophenyl pyruvate | Pyrrolidine-2,3-diones | nih.gov |

Biocatalytic Synthesis of Chiral Pyrrolidineethanol Intermediates

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. researchgate.netuniovi.es Enzymes such as transaminases, alcohol dehydrogenases, and engineered P450 enzymes are increasingly used to produce chiral amines and alcohols, which are valuable intermediates in the pharmaceutical industry. researchgate.netnih.gov

The synthesis of chiral this compound intermediates can be achieved through various biocatalytic approaches. One strategy involves the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These chiral amines can then be converted to the corresponding pyrrolidine derivatives. For instance, a one-pot ω-transaminase/monoamine oxidase cascade process has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines with excellent enantio- and diastereoselectivity. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes that are highly effective for the stereoselective reduction of ketones to produce chiral alcohols. uniovi.es While direct enzymatic reduction to form this compound is less commonly reported, the synthesis of chiral diols using ADHs, which can then be cyclized to form chiral pyrrolidines, is a viable route. organic-chemistry.org

More recently, engineered cytochrome P450 enzymes have been developed to catalyze intramolecular C(sp3)–H amination reactions. nih.gov By creating nitrene intermediates from simple azide (B81097) precursors, these enzymes can forge the C-N bond to form the pyrrolidine ring with high stereoselectivity. nih.gov This method provides a direct and efficient route to chiral pyrrolidines from readily available starting materials. nih.gov

The use of d-fructose-6-phosphate aldolase (B8822740) (FSA) to create chiral 2,3-dihydroxy-1,4-diketones, followed by enzymatic transamination and reduction, also represents a versatile pathway to functionalized chiral pyrrolidines. researchgate.net

Table 3: Biocatalytic Approaches to Chiral Pyrrolidine Intermediates

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Reference |

| Transaminases | Asymmetric amination | Prochiral ketones | Chiral amines/pyrrolidines | researchgate.net |

| Alcohol Dehydrogenases | Stereoselective reduction | Diketones | Chiral diols | uniovi.esorganic-chemistry.org |

| Engineered P450s | Intramolecular C-H amination | Alkyl/aryl azides | Chiral pyrrolidines/indolines | nih.gov |

| Aldolases/Transaminases | Aldol addition/Transamination | Aldehydes/Ketones | Functionalized chiral pyrrolidines | researchgate.net |

Cascade Cyclization Reactions for Pyrrolidine Ring Formation

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient and can rapidly build molecular complexity from simple starting materials. Cascade cyclization is a particularly powerful strategy for the formation of heterocyclic rings like pyrrolidines.

A common cascade reaction for forming N-substituted pyrrolidones involves an initial aza-Michael addition followed by an intramolecular cyclization. frontiersin.orgnih.gov For example, the reaction of primary amines with compounds like itaconic acid or its esters leads to the formation of an aza-Michael adduct. nih.govfrontiersin.org This intermediate then undergoes an autocatalyzed intramolecular amidation-cyclization to form a stable five-membered N-substituted pyrrolidone ring. frontiersin.orgnih.gov This strategy can be extended to other Michael acceptors, such as aconitic acid, to produce pyrrolidones with multiple functional groups. nih.gov

Another approach involves the reaction of trans-β-hydromuconic acid with a primary amine, which, after the initial aza-Michael addition, cyclizes to yield N-substituted-2-pyrrolidone-ethanoic acid. frontiersin.org These cascade reactions are often promoted by heat or base catalysis and can proceed in high yields. frontiersin.org

Enzyme-catalyzed cascade reactions are also known. For instance, an enzymatic [4+2] cyclization cascade is central to the biosynthesis of pyrroindomycins, which contain a complex pentacyclic core. nih.gov While not directly forming this compound, this highlights nature's use of cascade cyclizations to build complex heterocyclic structures.

The synthesis of pyrrolidines can also be achieved through palladium-catalyzed cascade reactions. For example, a palladium-catalyzed reaction involving the cyclization of an amine onto an alkyne can proceed through a syn-heteropalladation mechanistic pathway to form the pyrrolidine ring. organic-chemistry.org

Table 4: Examples of Cascade Cyclization Reactions for Pyrrolidine Ring Formation

| Reaction Type | Key Reactants | Key Intermediate | Product Class | Reference |

| Aza-Michael/Amidation | Primary amine, Itaconic acid ester | Aza-Michael adduct | N-substituted pyrrolidone | frontiersin.orgnih.gov |

| Aza-Michael/Amidation | Primary amine, Aconitic acid | Aza-Michael adduct | N-substituted pyrrolidone with carboxylic acid groups | nih.gov |

| Aza-Michael/Amidation | Primary amine, trans-β-Hydromuconic acid | Aza-Michael adduct | N-methyl-2-pyrrolidone-ethanoic acid | frontiersin.org |

| Palladium-catalyzed cyclization | Amine, Alkyne | Heteropalladation intermediate | Substituted pyrrolidine | organic-chemistry.org |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes. Mechanistic studies often employ a combination of experimental techniques and computational methods, such as density functional theory (DFT) calculations.

For the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination, mechanistic studies have been performed on reactions using N-fluoro and N-chloro amides. nih.gov These investigations, which include the isolation and characterization of a fluorinated copper(II) complex, suggest that the reaction proceeds through a Cu(I)/Cu(II) catalytic cycle. nih.gov The use of N-fluoro amides is generally preferred due to more favorable reaction pathways. nih.gov DFT calculations have helped to elucidate the potential energy surfaces and identify the rate-determining steps in these transformations.

In the case of multi-component reactions for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a possible reaction mechanism has been proposed based on computational results. nih.gov These studies suggest that the main product is formed favorably through the pathway with the lowest activation energy (ΔG#). nih.gov DFT calculations have also shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product distribution. nih.gov

The mechanism of the Mitsunobu reaction is well-established and proceeds through several key intermediates. wikipedia.org It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic nucleophile (e.g., a phenol), and the resulting anion subsequently displaces the activated alcohol in an SN2 fashion, leading to inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org

For cascade reactions involving an aza-Michael addition followed by cyclization, the mechanism is generally understood to be a stepwise process. frontiersin.orgnih.gov The initial Michael addition is often reversible, and the subsequent intramolecular cyclization, which forms the stable five-membered ring, drives the reaction to completion. frontiersin.org In some cases, the cyclization step is autocatalyzed by the amine reactant. nih.gov

Mechanistic insights into biocatalytic reactions are also of great interest. For enzyme-catalyzed intramolecular C–H amination, DFT calculations suggest that the selectivity is controlled by the binding orientation of the substrate within the enzyme's active site. nih.gov This understanding can guide further protein engineering efforts to improve the efficiency and selectivity of these biocatalysts.

Table 5: Summary of Mechanistic Insights

| Reaction Type | Key Mechanistic Features | Methods of Investigation | Reference |

| Copper-catalyzed C-H Amination | Cu(I)/Cu(II) catalytic cycle, formation of copper-halide intermediates | Experimental (intermediate isolation), DFT calculations | nih.gov |

| Multi-component Reaction | Kinetically controlled product formation | DFT calculations | nih.gov |

| Mitsunobu Reaction | Formation of a phosphonium betaine, SN2 displacement with inversion of configuration | Established literature | wikipedia.orgorganic-chemistry.org |

| Aza-Michael/Cyclization Cascade | Initial reversible Michael addition followed by irreversible cyclization | General understanding from reaction outcomes | frontiersin.orgnih.gov |

| Biocatalytic C-H Amination | Substrate binding orientation in the active site controls selectivity | DFT calculations, protein engineering | nih.gov |

Stereochemistry and Chiral Applications of 2 Pyrrolidineethanol

Enantiomeric Forms of 2-Pyrrolidineethanol and its Derivatives

This compound exists as two non-superimposable mirror images, the (S) and (R) enantiomers. These enantiomers, and their numerous derivatives, serve as foundational chiral building blocks. The most common starting materials are (S)-(+)-2-Pyrrolidinemethanol, derived from the naturally abundant L-proline, and the less common (R)-(-)-2-Pyrrolidinemethanol, which can be obtained from D-proline. orgsyn.orgsigmaaldrich.com

The physical properties of these enantiomers differ primarily in their interaction with plane-polarized light, exhibiting opposite optical rotations. sigmaaldrich.com More complex derivatives, such as the widely used (S)- and (R)-α,α-diphenyl-2-pyrrolidinemethanol, are synthesized from the corresponding prolinol enantiomers. chemicalbook.comchemicalbook.comjlu.edu.cn These derivatives, often called diphenylprolinols, are crucial in organocatalysis. nih.gov The introduction of bulky groups, like phenyl or trimethylsilyl (B98337) ether groups, enhances their steric influence and stability, making them highly effective in creating a defined chiral environment for chemical reactions. chemicalbook.comchemimpex.com

| Compound Name | CAS Number | Molecular Formula | Enantiomeric Form | Optical Rotation [α]20/D |

| (S)-(+)-2-Pyrrolidinemethanol | 23356-96-9 | C₅H₁₁NO | (S) | +31° (c = 1 in toluene) |

| (R)-(-)-2-Pyrrolidinemethanol | 68832-13-3 | C₅H₁₁NO | (R) | −31° (c = 1 in toluene) sigmaaldrich.com |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | C₁₇H₁₉NO | (S) | -59° (c=3, methanol) chemicalbook.com |

| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | C₁₇H₁₉NO | (R) | +59° (c=3, methanol) chemicalbook.com |

| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | 104540-45-6 | C₆H₁₃NO | (S) | - |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | 134107-73-6 | C₇H₁₅NO | (R) | - |

Role of Chiral this compound in Asymmetric Synthesis

The utility of this compound and its derivatives in asymmetric synthesis is extensive, primarily functioning as chiral auxiliaries and ligands to control the stereochemical outcome of reactions.

As a chiral auxiliary, a this compound derivative is temporarily incorporated into a substrate molecule. Its chiral framework then directs the stereochemistry of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A notable application involves the use of prolinol amide enolates for asymmetric alkylation reactions. harvard.edu Another significant example is the use of [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol, a derivative of (1R,2S)-(−)-norephedrine and pyrrolidine (B122466), as a crucial chiral mediator. orgsyn.orgorgsyn.org This auxiliary facilitates the highly enantioselective addition of acetylides to prochiral ketones, a key step in the industrial synthesis of the reverse transcriptase inhibitor efavirenz. orgsyn.orgorgsyn.org In this process, the chiral amino alcohol creates a sterically defined environment that forces the incoming nucleophile to attack the ketone from a specific face, leading to the desired enantiomer with high selectivity (up to 99% ee). orgsyn.orgorgsyn.org

In asymmetric catalysis, chiral ligands derived from this compound coordinate to a metal center, forming a chiral catalyst. This catalyst then steers the reaction between substrates, inducing high enantioselectivity. mdpi.com The ligand's structure is paramount in controlling the stereochemical pathway. mdpi.com

Derivatives such as α,α-diaryl-2-pyrrolidinemethanols are precursors to highly effective organocatalysts and ligands. chemicalbook.com For instance, (S)-α,α-diphenyl-2-pyrrolidinemethanol is a precursor to the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine that is highly effective for the asymmetric reduction of ketones to chiral secondary alcohols. orgsyn.orgmdpi.com

Furthermore, silyl-protected diarylprolinols, known as Hayashi-Jørgensen catalysts, are powerful organocatalysts for a range of transformations, including Michael additions and Diels-Alder reactions. nih.govchemimpex.com In these reactions, the catalyst forms a chiral enamine or iminium ion intermediate with the substrate, effectively shielding one face of the intermediate and directing the approach of the second reactant. wikipedia.orgclockss.org Copper complexes featuring prolinol-phosphine ligands have also been developed for the catalytic, enantioselective Kinugasa reaction to produce chiral α-alkylidene-β-lactams. acs.org

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref. |

| Ketone Reduction | (S)-α,α-Diphenyl-2-pyrrolidinomethanol-borane (CBS) | Prochiral Ketones | Chiral Secondary Alcohols | orgsyn.orgmdpi.com |

| Michael Addition | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Aldehydes, Nitroalkenes | γ-Nitro Aldehydes | |

| Acetylide Addition | [R-(R,S)]-β-Methyl-α-phenyl-1-pyrrolidineethanol | Prochiral Ketones, Acetylides | Chiral Tertiary Alcohols | orgsyn.orgorgsyn.org |

| Kinugasa Reaction | Copper(I) / Prolinol-Phosphine Ligand | Nitrones, Propargylic Alcohols | α-Alkylidene-β-lactams | acs.org |

| Aldol Reaction | L-Proline (parent structure) | Aldehydes, Ketones | β-Hydroxy Ketones | wikipedia.orgclockss.org |

Beyond its transient role as an auxiliary or ligand, the this compound framework is a key structural motif in various complex and biologically active molecules. In these cases, the chiral center from the starting prolinol is retained in the final product.

A significant example is found in the synthesis of modified oligonucleotides used in antisense therapy. rsc.org (S)-(+)-2-Pyrrolidinemethanol has been used to create bicyclic oxazaphospholidine monomers. rsc.org These monomers enable the highly stereoselective solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, where the chirality at the phosphorus center is precisely controlled. rsc.org This control is critical as the stereochemistry of the phosphorothioate linkage significantly impacts the stability, binding affinity, and biological activity of these therapeutic agents. rsc.org Similarly, derivatives have been used in the stereoselective synthesis of prostacyclin analogues. google.com

Chiral Ligand Utility in Asymmetric Catalysis

Diastereoselective Control in this compound Derivatization

The inherent chirality of this compound can be exploited to direct the formation of new stereocenters during its own derivatization, a process known as diastereoselective synthesis. The existing stereocenter influences the approach of reagents, favoring the formation of one diastereomer over others.

For example, the synthesis of P-chirogenic 1,3,2-oxazaphospholidine-2-oxides from phenylphosphonic dichloride and (S)-2-pyrrolidinemethanol derivatives proceeds with excellent diastereoselectivity. researchgate.net The reaction mechanism involves a dynamic kinetic resolution where an intermediate complex preferentially converts to one of the two possible diastereomers, achieving a high diastereomeric ratio. researchgate.net

Another demonstration is the four-step synthesis of the sterically demanding (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol from L-proline. researchgate.net This synthesis proceeds with high diastereoselectivity, showcasing how the original stereocenter of proline dictates the configuration of the newly formed stereocenter at the methanol (B129727) carbon. researchgate.net Such compounds are valuable as potential organocatalysts and ligands for other asymmetric reactions. researchgate.net

Biological Activities and Pharmacological Investigations of 2 Pyrrolidineethanol Derivatives

Neuroprotective Potentials of 2-Pyrrolidineethanol Analogs

Derivatives of this compound have shown significant promise as neuroprotective agents. chemicalbook.comontosight.ai These compounds are being investigated for their potential in treating neurodegenerative disorders. Research suggests that their mechanism of action may involve the modulation of neurotransmitter systems and interaction with key receptors involved in neuroprotection. For instance, some analogs have been shown to enhance cognitive function and protect against neurodegeneration in animal models.

Nicotine-like compounds with a pyrrolidine (B122466) ring have been proposed as potential therapeutics for Parkinson's disease, aiming to reduce the side effects associated with traditional treatments. researchgate.net Furthermore, certain 2-substituted piperidine (B6355638) analogs, which share structural similarities, are being explored as neuroprotective agents for conditions like stroke, cerebral ischemia, and neurodegenerative diseases such as Alzheimer's and Parkinson's Disease. google.com The neuroprotective effects of some of these compounds are linked to their ability to act as antagonists of N-methyl-D-aspartate (NMDA) receptor subtypes. google.com

Anti-inflammatory Effects Associated with this compound Structures

Several this compound derivatives have demonstrated notable anti-inflammatory properties. chemicalbook.comontosight.aiontosight.ai Research indicates that these compounds can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines. In animal models, treatment with certain pyrrolidine derivatives led to a reduction in inflammation markers.

One specific derivative, Diclofenac (B195802) epolamine, a salt of diclofenac and 1-pyrrolidineethanol (B123674), is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory effects. cymitquimica.com Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, key mediators of pain and inflammation. cymitquimica.com Additionally, N-ethyl-2-pyrrolidinone-substituted flavan-3-ols, found in aged green tea, have shown potential anti-inflammatory activity by suppressing the nuclear factor kappa-B (NF-κB) signaling pathway in macrophages. nih.gov The anti-inflammatory potential of these compounds is also being explored in the context of their ability to inhibit COX-2. google.com

Antioxidant Properties of this compound Compounds

The antioxidant potential of this compound derivatives has been a subject of interest in pharmacological research. ontosight.ai Some plant extracts containing these compounds have been shown to possess oxidative scavenging activities. jabonline.in For example, the ethanol (B145695) stem bark extract of Trilepisium madagascariense contains various compounds, including 2-pyrrolidinemethanol, and has demonstrated antioxidant properties. imrpress.com Similarly, phytochemicals found in Sauropus androgynus, which include 1-Methyl-2-pyrrolidineethanol (B46732), exhibit oxidative scavenging and superoxide (B77818) dismutase activities. jabonline.in The antioxidant effects of these compounds may contribute to the neuroprotection observed in some derivatives. science.gov

Glycosidase Inhibitory Activity of Polyhydroxylated Pyrrolidineethanol Derivatives

Polyhydroxylated pyrrolidineethanol derivatives have been identified as potent inhibitors of glycosidase enzymes. nih.gov The stereochemistry of these molecules plays a crucial role in their inhibitory activity. For instance, good inhibitors of alpha-mannosidases often have a (2R,3R,4S) configuration. nih.gov

One particular derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol, has been found to inhibit several enzymes, including α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov On the other hand, diamines with a (2R,3S,4R) configuration have been shown to be competitive inhibitors of β-glucosidase. nih.gov The pyrrolidine moiety is present in compounds that exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes, which can help in reducing glucose absorption. tandfonline.com

Receptor Binding Studies with this compound Ligands

The pyrrolidine ring is a key feature in many ligands that bind to various receptors in the body. Derivatives of this compound have been studied for their binding affinity to different receptors, which is crucial for understanding their pharmacological profiles. smolecule.com

For example, Moxifadol, a synthetic opioid analgesic, contains a this compound structure and acts on mu (μ), kappa (κ), and delta (δ) opioid receptors. ontosight.ai Other derivatives have been synthesized and evaluated for their ability to bind to dopamine (B1211576) D2-like receptors. nih.gov Specifically, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo imrpress.comnih.govcyclohepta[b]pyrrole-3-carboxamide was found to have a potent affinity for D2-like receptors. nih.gov Furthermore, molecular docking studies have shown a high affinity of some N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide for both GABAA and AMPA receptors. researchgate.net Research has also focused on developing PET radiotracers based on this compound derivatives for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs), with some compounds showing high affinity for the α4β2 subtype. snmjournals.org

Exploration of Other Reported Bioactivities of this compound Compounds (e.g., analgesic, antimicrobial)

Beyond the aforementioned activities, this compound derivatives have been reported to possess a range of other biological effects, including analgesic and antimicrobial properties. chemicalbook.com

Analgesic Effects: Moxifadol is a notable example of a this compound derivative with analgesic properties, acting as a mixed-action opioid. ontosight.ai Other pyrrolidine derivatives have also been explored for their potential as analgesics. ontosight.aichemimpex.com

Antimicrobial Activity: Several studies have indicated the antimicrobial potential of compounds containing the this compound scaffold. Pyrrolidine derivatives have shown effectiveness against various bacterial strains, with proposed mechanisms including the disruption of bacterial cell membranes or inhibition of metabolic pathways. Some research has demonstrated that certain derivatives exhibit significant antimicrobial properties by inhibiting the growth of various bacterial strains. Additionally, pyrrolobenzodiazepine (PBD) conjugates have shown activity against multidrug-resistant Gram-positive strains. kcl.ac.uk

The following table provides a summary of some of the reported biological activities of this compound derivatives.

| Biological Activity | Compound/Derivative Class | Key Findings |

| Neuroprotective | Nicotine-like analogs | Proposed as therapeutics for Parkinson's disease. researchgate.net |

| 2-Substituted piperidine analogs | Potential treatment for stroke, Alzheimer's, and Parkinson's. google.com | |

| Anti-inflammatory | Diclofenac epolamine | NSAID that inhibits COX enzymes. cymitquimica.com |

| N-ethyl-2-pyrrolidinone-substituted flavan-3-ols | Suppresses the NF-κB signaling pathway. nih.gov | |

| Antioxidant | Plant-derived compounds | Exhibit oxidative scavenging activities. jabonline.inimrpress.com |

| Glycosidase Inhibitory | Polyhydroxylated derivatives | Potent inhibitors of α-mannosidases and β-glucosidase. nih.gov |

| Receptor Binding | Moxifadol | Binds to μ, κ, and δ opioid receptors. ontosight.ai |

| Benzocyclohepta[b]pyrrole derivatives | High affinity for dopamine D2-like receptors. nih.gov | |

| Analgesic | Moxifadol | Acts as a mixed-action opioid analgesic. ontosight.ai |

| Antimicrobial | Pyrrolobenzodiazepine conjugates | Active against multidrug-resistant Gram-positive bacteria. kcl.ac.uk |

Mechanistic Studies of 2 Pyrrolidineethanol Biological Interactions

Molecular Target Identification and Validation for 2-Pyrrolidineethanol Derivatives

The biological activity of this compound derivatives stems from their ability to interact with a wide array of molecular targets. The versatility of the pyrrolidine (B122466) scaffold allows for its incorporation into molecules designed to engage with various receptors, enzymes, and signaling proteins. nih.govnih.gov

One of the primary target classes for pyrrolidine-containing compounds is the muscarinic acetylcholine (B1216132) receptor (mAChR) family. Specific derivatives have been developed as potent muscarinic receptor antagonists, which are valuable for treating diseases of the respiratory, urinary, and gastrointestinal systems. google.com For instance, research into triphenylpropionamide-based compounds containing a pyrrolidine moiety led to the identification of highly selective M3 muscarinic antagonists. nih.gov Further exploration has yielded pyrrolo-pyridazine derivatives that act as positive allosteric modulators of the M1 muscarinic receptor, a target for improving cognitive performance in neurodegenerative diseases. nih.gov

Kinases are another major target class for these derivatives. The compound 1-(4-Aminophenyl)-2-pyrrolidinemethanol, for example, is considered a lead compound for developing kinase inhibitors to interfere with cellular signaling pathways. evitachem.com Derivatives of an oxindole (B195798) sulfonamide scaffold have been designed and evaluated as inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling pathways. chemrxiv.org

Beyond receptors and kinases, derivatives of the pyrrolidine scaffold have been shown to modulate other critical cellular pathways. Pyrrolidine dithiocarbamate (B8719985) (PDTC) is known to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. science.gov In the context of cancer, derivatives have been designed to target the anti-apoptotic protein survivin. nih.gov Furthermore, related compounds like N-methyl-2-pyrrolidone have been identified as acetyllysine mimetics that can act as bromodomain ligands, thereby downregulating oncogenes such as cMYC and IRF4. researchgate.net

Table 1: Identified Molecular Targets for this compound Derivatives and Related Scaffolds

| Derivative Class | Molecular Target | Biological System/Disease Area | Reference(s) |

|---|---|---|---|

| Pyrrolidine Derivatives | Muscarinic Receptors (Antagonists) | Respiratory, Urinary, GI Disorders | google.com |

| Triphenylpropionamides | M3 Muscarinic Receptor (Antagonist) | Multiple | nih.gov |

| Pyrrolo-pyridazine Derivatives | M1 Muscarinic Receptor (PAM) | Neurodegenerative Disease | nih.gov |

| 1-(4-Aminophenyl)-2-pyrrolidinemethanol | Kinases | General | evitachem.com |

| Oxindole Sulfonamides | Bruton's Tyrosine Kinase (BTK) | Cancer (B-cell malignancies) | chemrxiv.org |

| Pyrrolidine Dithiocarbamate | Nrf2 Pathway | Oxidative Stress | science.gov |

| Indole-based Analogs | Survivin | Cancer | nih.gov |

| N-methyl-2-pyrrolidone | BET-Bromodomains (cMYC, IRF4) | Cancer (Myeloma) | researchgate.net |

| Quaternary Salts | Acetylcholinesterase (AChE) | Neurodegenerative Disease | molaid.com |

Ligand-Receptor Interaction Analysis of this compound Compounds

Understanding the precise binding modes of this compound derivatives at their target receptors is fundamental to elucidating their mechanism of action. Molecular docking and computational modeling are invaluable tools for this purpose, providing insights into the specific amino acid residues involved in the ligand-receptor complex. researchgate.net

Studies on N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide have revealed their high affinity for the GABA-A and AMPA receptors. researchgate.net Docking simulations showed that these compounds form stable complexes within the GABA-A receptor binding site through interactions with key residues, including Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65. researchgate.net

In the case of M3 muscarinic receptor antagonists, computational docking of a highly selective piperidine-containing compound (developed from a pyrrolidine scaffold) into the transmembrane domains of the receptor helped hypothesize the rationale for its subtype selectivity. nih.gov Similarly, for polysubstituted pyrrole (B145914) derivatives targeting acetylcholinesterase (AChE), induced fit docking (IFD) studies demonstrated that the lead compound fits into the active site, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking of other AChE inhibitors with a (pyridin-2-yl)tetrazol scaffold indicated that stronger nucleophilic substituents enhance inhibitory activity by forming a greater number of hydrogen bonds. vnu.edu.vn

The interaction of oxindole sulfonamide derivatives with Bruton's Tyrosine Kinase (BTK) has also been analyzed. chemrxiv.org Docking studies revealed that these inhibitors bind to the active site through hydrogen bonds with the backbones of Met477 and Glu475, and a cation-π interaction with the side chain of Lys430, which are crucial for stabilizing the complex. chemrxiv.org

Table 2: Key Ligand-Receptor Interactions for Pyrrolidine-based Compounds

| Compound/Scaffold Class | Receptor/Enzyme | Interacting Residues/Binding Site Features | Interaction Type | Reference(s) |

|---|---|---|---|---|

| N-acyl-2-oxo-1-pyrrolidineacetamide | GABA-A Receptor | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 | Formation of stable complex | researchgate.net |

| Polysubstituted Pyrroles | Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) & Peripheral Anionic Site (PAS) | H-bond and hydrophobic interactions | nih.gov |

| Oxindole Sulfonamides | Bruton's Tyrosine Kinase (BTK) | Met477, Glu475, Lys430 | Hydrogen bonds, Cation-π stacking | chemrxiv.org |

| (Pyridin-2-yl)tetrazol Derivatives | Acetylcholinesterase (AChE) | Not specified | Hydrogen bonds | vnu.edu.vn |

Enzymatic Modulation by this compound Derivatives

The this compound framework is a key feature in various compounds designed to modulate enzyme activity, particularly as inhibitors. A prominent target is acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission. researchgate.net Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease.

Several derivatives of this compound have demonstrated notable AChE inhibitory activity. Quaternary salt derivatives of this compound have been shown to inhibit human acetylcholinesterase. molaid.com Research on polysubstituted pyrroles has led to the design of selective AChE inhibitors, with compound 4ad emerging as a potent and selective inhibitor with an IC50 value of 2.95 ± 1.31 μM and an uncompetitive mode of inhibition. nih.gov Similarly, novel derivatives incorporating a (pyridin-2-yl)tetrazol scaffold have been evaluated for AChE inhibition, with the most active compound achieving 23.7% inhibition at a concentration of 75 µM. vnu.edu.vn

Beyond AChE, other enzymes are also targeted. As mentioned, oxindole sulfonamide derivatives have been developed as inhibitors of Bruton's Tyrosine Kinase (BTK). chemrxiv.org In antiviral research, new oxindole carboxamides have been synthesized and characterized as inhibitors of the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp). nih.gov Furthermore, some ester derivatives of S-(-)-tropic acid that include a 2-(1-pyrrolidinylethyl) moiety are designed to be susceptible to hydrolysis by cholinesterases, which is a factor in their pharmacokinetic profile. dtic.mil

Table 3: Enzymatic Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Inhibition Data | Reference(s) |

|---|---|---|---|

| Polysubstituted Pyrroles | Acetylcholinesterase (AChE) | IC50 = 2.95 ± 1.31 μM (for compound 4ad) | nih.gov |

| (Pyridin-2-yl)tetrazol Derivatives | Acetylcholinesterase (AChE) | 23.7% inhibition at 75 µM | vnu.edu.vn |

| Methyl Pyrrolidine Derivatives | Acetylcholinesterase (AChE) | Moderate inhibition (I50 values: 87-480 µM) | |

| Oxindole Sulfonamides | Bruton's Tyrosine Kinase (BTK) | IC50 = 2.29 ± 0.52 µM (for compound PID-4) | chemrxiv.org |

| Quaternary Salts | Human Acetylcholinesterase (hAChE) | Inhibitory activity confirmed | molaid.com |

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov For the pyrrolidine scaffold, SAR studies have provided critical insights into how structural modifications influence biological activity. nih.gov

In the development of M3 muscarinic antagonists, an SAR study of the cationic amine core of a triphenylpropionamide class of inhibitors was conducted. nih.gov This exploration revealed that replacing the original pyrrolidine-based core with a novel piperidine (B6355638) pharmacophore significantly improved M3 receptor subtype selectivity. nih.gov

For AChE inhibitors based on a polysubstituted pyrrole scaffold, SAR studies demonstrated that specific substitutions at different positions on the pyrrole ring were key to activity and selectivity. nih.gov It was found that having a methylthio (SMe) group at the R¹ position and a nitrile (CN) moiety at the R² position significantly enhanced inhibitory potency against AChE compared to butyrylcholinesterase (BChE). nih.gov

Extensive SAR has also been performed on survivin inhibitors. In a series of analogs of the inhibitor UC-112, replacing a benzyloxy moiety with an indole (B1671886) group was found to be a favorable modification for antiproliferative activity. nih.gov For a series of 2,3-pyrrolidinedione scaffolds with antimicrobial properties, SAR analysis highlighted that an enol moiety was essential for activity. researchgate.net

These studies underscore the importance of systematic structural modification and biological evaluation in transforming a versatile scaffold like this compound into highly potent and selective therapeutic agents. nih.govnih.govscience.gov

Table 4: Summary of Key SAR Findings for Pyrrolidine Scaffolds

| Scaffold/Derivative Class | Target/Activity | Key SAR Finding | Reference(s) |

|---|---|---|---|

| Triphenylpropionamides | M3 Muscarinic Receptor Antagonism | Replacement of pyrrolidine core with piperidine improved selectivity. | nih.gov |

| Polysubstituted Pyrroles | Acetylcholinesterase Inhibition | SMe group at R¹ and CN group at R² enhanced potency and selectivity. | nih.gov |

| UC-112 Analogs | Survivin Inhibition | Replacement of benzyloxy with an indole moiety was preferred for activity. | nih.gov |

| 2,3-Pyrrolidinediones | Antimicrobial Activity | The enol moiety was found to be essential for activity. | researchgate.net |

| Pyrrolidine Analogs | Na+ Channel Blockade | SAR led to the discovery of a potent blocker with low hERG inhibition. | science.gov |

Applications in Advanced Organic Synthesis

2-Pyrrolidineethanol as a Precursor for Pharmaceutical Intermediates

This compound and its derivatives are pivotal starting materials in the synthesis of a variety of pharmaceutical compounds. ontosight.aimdpi.com The pyrrolidine (B122466) moiety is a common feature in many biologically active molecules, and the ethanol (B145695) side chain provides a reactive handle for further molecular elaboration. This makes the compound a key intermediate for constructing complex pharmaceutical architectures. nbinno.comamines.com

1-Methyl-2-pyrrolidineethanol (B46732) is a crucial pharmaceutical intermediate, most notably for its application in the synthesis of the antihistamine drug, clemastine (B1669165). mdpi.commedchemexpress.com The synthesis of clemastine involves the etherification of 1-methyl-2-(2-chloroethyl)pyrrolidine with p-chloro-α-methylbenzhydrol. The necessary precursor, 1-methyl-2-(2-chloroethyl)pyrrolidine, is prepared from 1-methyl-2-pyrrolidineethanol.

One of the documented synthetic pathways to 1-methyl-2-pyrrolidineethanol begins with the catalytic reduction of 2-pyrroleethanol to this compound, which is then N-methylated. However, this method has been reported to result in low yields. A preferred and more practical large-scale procedure involves the lithium aluminum hydride reduction of ethyl ecgoninate, which itself can be obtained from the reaction of methylamine (B109427) on diethyl α-hydromuconate.

The quest for novel therapeutic agents targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) has led to the development of various nicotine (B1678760) analogs. researchgate.net These analogs aim to retain the beneficial neuroprotective effects of nicotine while minimizing its undesirable side effects. researchgate.net S(-)-1-Methyl-2-pyrrolidineethanol has been utilized as a key starting material in the synthesis of isosteric analogs of nicotine. researchgate.netresearchgate.net

A developed synthetic methodology involves the creation of ethers from S(-)-1-methyl-2-pyrrolidineethanol through the Mitsunobu reaction. researchgate.netresearchgate.net This reaction allows for the coupling of the alcohol group of the pyrrolidineethanol derivative with various phenolic or other hydroxyl-containing compounds, leading to a diverse range of nicotine analogs. For instance, the reaction of 1-methyl-2-pyrrolidineethanol with a phenol (B47542) derivative can yield a compound where the pyridine (B92270) ring of nicotine is replaced by a phenoxy group, connected via an ethyl linker to the pyrrolidine ring.

One such synthesized analog is SIB-1553A, or (±)-4-{[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio}phenol Hydrochloride, which has shown potential as a cognitive enhancer with selectivity for certain neuronal nAChR subtypes. researchgate.net The synthesis of these analogs, facilitated by the reactive hydroxyl group of this compound derivatives, is a significant area of research in the development of treatments for neurodegenerative diseases. researchgate.netresearchgate.net

Table 1: Examples of this compound Derivatives in Nicotine Analog Synthesis

| Derivative | Synthetic Application | Resulting Analog Type |

| S(-)-1-Methyl-2-pyrrolidineethanol | Mitsunobu reaction with phenols | Isosteric nicotine analogs with ether linkage |

| 1-Methyl-2-pyrrolidineethanol | Coupling with thiophenols | Thioether-linked nicotine analogs (e.g., SIB-1553A) |

The pyrrolidone structure is a core component of the racetam class of nootropic drugs, with piracetam (B1677957) being a foundational member. researchgate.net 2-Pyrrolidone, a close chemical relative of this compound, serves as an intermediate in the synthesis of piracetam. atamanchemicals.com While the direct conversion of this compound to racetam-type nootropics is not the primary synthetic route, the underlying pyrrolidine scaffold is central to the design of these cognitive enhancers.

Research into new nootropic agents has explored modifications of the basic pyrrolidone structure. For example, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been designed and synthesized to investigate their potential GABA-ergic and glutamatergic activities, which are relevant to nootropic effects. researchgate.net These studies highlight the importance of the 2-oxopyrrolidine moiety, which can be conceptually linked back to the pyrrolidine ring of this compound.

Furthermore, compounds such as diphenyl-2-pyrrolidinemethanol (D2PM) have been noted in the context of nootropic enhancers, suggesting that the pyrrolidinemethanol framework itself is a valuable scaffold for developing new psychoactive substances. herts.ac.uk The synthesis of various 2-oxo-1-pyrrolidinesulfonic acid derivatives has also been undertaken in the search for new nootropic agents, indicating the ongoing interest in the chemical space around the pyrrolidine ring for CNS applications. nih.gov

Derivatization for Nicotine Analog Development

Utilization of this compound in Agrochemical and Specialty Chemical Synthesis

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. nbinno.comatamanchemicals.com N-(2-Hydroxyethyl)pyrrolidine, an isomer of this compound, is identified as an important raw material and intermediate for the synthesis of agrochemicals and dyestuffs. ruifuchemical.com Similarly, 1-methyl-2-pyrrolidineethanol is used as an intermediate in the production of agrochemicals. atamanchemicals.com

The 2-pyrrolidone structure, which is closely related to this compound, is also employed in the synthesis of compounds used in agrochemicals, such as herbicides, pesticides, and fungicides. atamanchemicals.com The solvent properties of these compounds can enhance the solubility and stability of the active ingredients in agrochemical formulations.

In the field of specialty chemicals, this compound derivatives are used in a variety of applications. For example, they can serve as precursors in the synthesis of complex molecules with specific material properties. The binucleophilic character of (2S)-2-Pyrrolidinemethanol allows it to be anchored to phthalonitrile (B49051) derivatives, leading to the synthesis of optically active phthalocyanines, which are specialty dyes with applications in materials science. medchemexpress.com

Development of Chiral Catalysts and Auxiliaries Based on this compound Scaffolds

The chiral nature of specific isomers of this compound, particularly (S)-(+)-2-pyrrolidinemethanol (also known as (S)-(+)-prolinol), has made it a cornerstone in the field of asymmetric synthesis. sigmaaldrich.com It is widely used as a chiral building block for the synthesis of more complex chiral organic compounds. Its applications are prominent in its use as a chiral auxiliary and as a chiral ligand in asymmetric catalysis. sigmaaldrich.com

As a chiral auxiliary, the this compound scaffold can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. Proline-derived auxiliaries have proven effective in directing diastereoselective lithiation and other asymmetric transformations. scholaris.cabac-lac.gc.ca

More significantly, this compound derivatives are precursors to a wide array of chiral ligands used in transition metal-catalyzed reactions and organocatalysis. libretexts.org For example, (S)-α,α-diphenyl-2-pyrrolidinemethanol, synthesized from (S)-(+)-2-pyrrolidinemethanol, is a precursor to chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts) that are highly effective for the enantioselective reduction of prochiral ketones. google.com

The development of C2-symmetric chiral catalysts is another area where the this compound scaffold has been influential. For instance, a C2-symmetric catalyst synthesized from (S)-α,α-diphenyl-2-pyrrolidinemethanol and 2,5-dichloromethyl-1,3,4-oxadiazole has been successfully applied in the catalytic asymmetric borane (B79455) reduction of prochiral ketones. nih.gov The modular nature of the this compound framework allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties, which is crucial for optimizing catalytic activity and enantioselectivity in a wide range of asymmetric reactions. google.com

Table 2: Prominent Chiral Catalysts and Auxiliaries Derived from this compound

| Derivative | Catalyst/Auxiliary Type | Application in Asymmetric Synthesis |

| (S)-(+)-2-Pyrrolidinemethanol (Prolinol) | Chiral Building Block/Auxiliary | General asymmetric synthesis, starting material for other catalysts |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Precursor to Oxazaborolidine Catalysts | Enantioselective reduction of ketones (CBS reduction) |

| Bicyclic L-proline derivatives | Chiral Auxiliary | Diastereoselective lithiation, ligand synthesis |

| 3,5-bis[(2S)-(hydroxy-diphenylmethyl)-pyrrolidin-1-ylmethyl]-1,3,4-oxadiazole | C2-Symmetric Chiral Catalyst | Asymmetric borane reduction of ketones |

Analytical Chemistry and Characterization Techniques for 2 Pyrrolidineethanol

Spectroscopic Methods in 2-Pyrrolidineethanol Analysis

Spectroscopic techniques are indispensable for elucidating the structural features of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound. Both ¹H NMR and ¹³C NMR are routinely used to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum shows distinct signals for the protons on the pyrrolidine (B122466) ring and the ethanol (B145695) side chain. For instance, in a study of L-(+)-Prolinol, a related compound, the chemical shifts in CDCl₃ were observed at specific ppm values corresponding to the different protons in the molecule. chemicalbook.com The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of adjacent protons, thus helping to piece together the molecular structure. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. For example, the ¹³C NMR spectrum of L-(+)-Prolinol shows specific peaks for the carbon atoms in the pyrrolidine ring and the hydroxymethyl group. chemicalbook.com The chemical shifts of these carbons are indicative of their bonding environment (e.g., attached to nitrogen, oxygen, or other carbons).

Detailed NMR data for this compound and related structures are often presented in tabular format to facilitate analysis and comparison.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolidine Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| L-(+)-Prolinol | ¹H | 3.94, 3.556, 3.382, 3.211, 2.93, 2.86, 1.81-1.73, 1.40 chemicalbook.com |

| L-(+)-Prolinol | ¹³C | Data available but specific shifts not listed in the provided abstract. chemicalbook.com |

| 1-Methyl-2-pyrrolidineethanol (B46732) | ¹H | Data available in CDCl₃ at 400 MHz and 90 MHz. guidechem.com |

| 1-Methyl-2-pyrrolidineethanol | ¹³C | Data available in CDCl₃. guidechem.com |

Note: Specific chemical shifts can vary depending on the solvent and the specific stereoisomer being analyzed.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-N stretching of the amine in the pyrrolidine ring typically appears in the 1250-1020 cm⁻¹ region. The C-O stretching of the primary alcohol is also found in this region, around 1050 cm⁻¹. The presence of these key peaks provides strong evidence for the this compound structure. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for determining its purity. Different chromatographic methods are employed based on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of this compound. researchgate.net This technique is also used for quantitative analysis, determining the concentration of the compound in a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and is particularly crucial for the analysis of chiral molecules like this compound. tandfonline.com To determine the enantiomeric excess (a measure of the purity of a single enantiomer), chiral HPLC is employed. heraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. uma.es By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. uma.es UV or other non-specific detectors are commonly used in conjunction with chiral HPLC. heraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Advanced Characterization Methods for this compound Stereoisomers

The separation and characterization of stereoisomers of this compound are critical, as different stereoisomers can exhibit distinct biological activities. researchgate.net Advanced methods are often required to resolve and unequivocally identify each stereoisomer.

One approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC.

X-ray crystallography is another powerful technique that can determine the absolute configuration of a chiral molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making this a useful tool for distinguishing between them and for determining enantiomeric purity. heraldopenaccess.us

Computational Chemistry and Molecular Modeling of 2 Pyrrolidineethanol Systems

Quantum Chemical Calculations of 2-Pyrrolidineethanol Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that dictate the structure, stability, and reactivity of this compound. These ab initio methods solve the Schrödinger equation (or its approximations) to map the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rjpbcs.com It is particularly effective for calculating the properties of molecular systems, proving to be a valuable tool for studying pyrrolidine (B122466) derivatives. acs.org DFT calculations can elucidate intermolecular interactions, which are crucial for understanding the behavior of this compound in various environments. acs.org

A study involving 1-pyrrolidineethanol (B123674) benzoate (B1203000) utilized DFT calculations to explain the interactions between the ionic liquid components and solvents like water and n-octanol. acs.org The calculations, corrected for weak interactions using DFT-D3 with Becke–Johnson damping, revealed that interactions with water are dominated by the anion, whereas interactions with n-octanol are primarily dependent on the cation. acs.org This demonstrates how DFT can be applied to understand the physicochemical properties of this compound-based systems. acs.org The choice of functional and basis set is critical for accuracy, with various combinations being used depending on the specific properties being investigated. acs.org

Table 1: Examples of DFT Functionals and Basis Sets in Molecular Modeling This table is representative of methods used for similar chemical systems.

| Functional | Basis Set | Application/Correction | Reference |

| B3LYP | 6-31G(d,p) | Calculation of HOMO-LUMO energy gap and MEP surface. | malayajournal.org |

| B3LYP | 6-311G(d,p) | Full geometry optimizations and quantum chemical calculations. | researchgate.net |

| D3-B3LYP | 6-31+G** | Calculation of binding enthalpies with dispersion correction. | acs.org |

| PBE | Plane waves | Calculation of conformer stability with dispersion term. | rsc.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity and basicity. libretexts.orgyoutube.com Conversely, the LUMO is the lowest-energy orbital that can accept electrons, thus determining the molecule's electrophilicity. libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. malayajournal.org For this compound, the nitrogen atom's lone pair and the oxygen atom of the hydroxyl group are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack (e.g., protonation). The LUMO would be associated with regions that can accept electron density, such as antibonding orbitals. FMO analysis can thus be used to predict how this compound and its derivatives will interact in chemical reactions. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the principles of FMO analysis as applied to a molecule like this compound.

| Orbital | Description | Predicted Location on this compound | Implication |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | High density on the nitrogen and oxygen atoms. | Site of basicity and nucleophilicity. youtube.com |